Cas no 71939-53-2 (alpha-Propoxycarbonyldihydroartemisine)

alpha-Propoxycarbonyldihydroartemisine structure
71939-53-2 structure
Product Name:alpha-Propoxycarbonyldihydroartemisine
CAS No:71939-53-2
MF:C19H30O7
MW:370.437306880951
CID:565329
Update Time:2023-08-02

alpha-Propoxycarbonyldihydroartemisine Chemical and Physical Properties

Names and Identifiers

    • Carbonic acid,(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ylpropyl ester
    • alpha-propoxycarbonyldihydroartemisine
    • 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin, carbonic acidderiv.
    • Carbonicacid, decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ylpropyl ester, [3R-(3a,5ab,6b,8ab,9a,10b,12b,12aR*)]-
    • SM 242
    • alpha-Propoxycarbonyldihydroartemisine
    • Inchi: 1S/C19H30O7/c1-5-10-21-17(20)23-15-12(3)14-7-6-11(2)13-8-9-18(4)24-16(22-15)19(13,14)26-25-18/h11-16H,5-10H2,1-4H3/t11-,12-,13+,14+,15+,16-,18-,19-/m1/s1
    • InChI Key: KLXJFPJVOUUTBC-JQLUWMRHSA-N
    • SMILES: O1[C@@]23[C@@H]4O[C@H]([C@H](C)[C@@H]2CC[C@@H](C)[C@@H]3CC[C@@](C)(O1)O4)OC(=O)OCCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 554
  • Topological Polar Surface Area: 72.4

alpha-Propoxycarbonyldihydroartemisine Related Literature

Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.